
2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diazaspiro(45)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- typically involves multi-step organic reactions. The starting materials often include spirocyclic precursors and fluorobenzoyl derivatives. Common synthetic routes may involve:
Step 1: Formation of the spirocyclic core through cyclization reactions.
Step 2: Introduction of the p-fluorobenzoyl group via Friedel-Crafts acylation.
Step 3: Functionalization of the azepinyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Catalysts to enhance reaction rates and selectivity.
- Purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or spirocyclic core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,8-Diazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro(4.5)decane-1,3-dione derivatives: Compounds with similar spirocyclic cores but different substituents.
Fluorobenzoyl derivatives: Compounds with the p-fluorobenzoyl group but different core structures.
Azepinyl derivatives: Compounds with the hexahydro-1H-azepin-1-yl group but different spirocyclic cores.
Uniqueness
The uniqueness of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- lies in its combination of a spirocyclic core, p-fluorobenzoyl group, and azepinyl substituent. This unique structure may confer specific chemical reactivity and biological activity not found in other compounds.
Eigenschaften
CAS-Nummer |
101607-45-8 |
|---|---|
Molekularformel |
C24H32FN3O3 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C24H32FN3O3/c25-20-9-7-19(8-10-20)21(29)6-5-13-26-16-11-24(12-17-26)18-22(30)28(23(24)31)27-14-3-1-2-4-15-27/h7-10H,1-6,11-18H2 |
InChI-Schlüssel |
ALGMMJAQGMCYIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
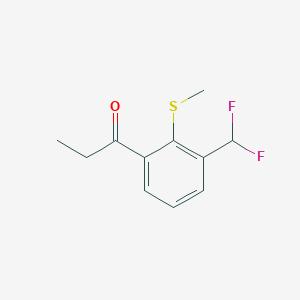

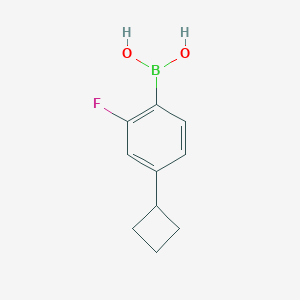
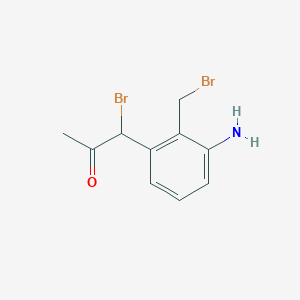
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
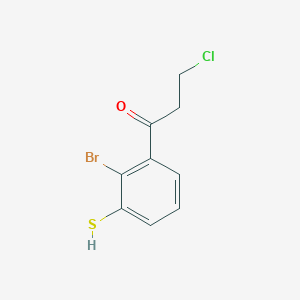
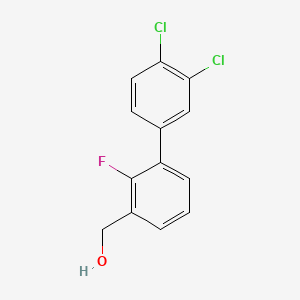
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
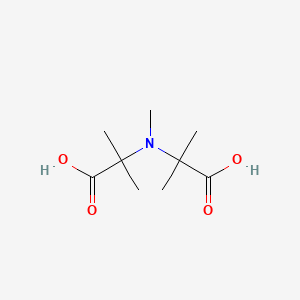
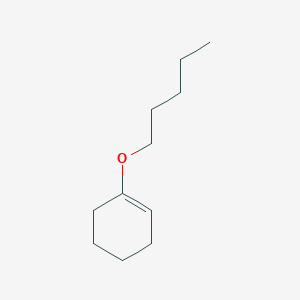
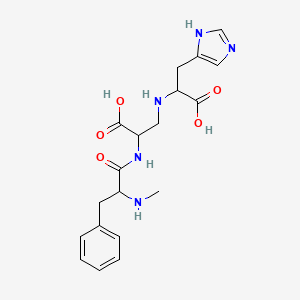
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)
